6-(Chloromethyl)-4'-fluoro-5'-isopropyl-2'-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Overview
Description
6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound with a unique structure that includes various functional groups such as chloromethyl, fluoro, isopropyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves multiple steps, each requiring specific reagents and conditions. One common method involves the chloromethylation of a precursor compound using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert specific functional groups into their corresponding reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the functional groups present in the compound and their ability to form interactions with biological molecules . For example, the chloromethyl group may form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-2-fluoro-5-isopropyl-1-methoxy-3,3-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a biphenyl structure.
6-Chloromethyl-4-fluoro-5-isopropyl-2-methoxy-4,4-dimethyl-1,1’-biphenyl: Similar structure but with different substitution patterns.
Uniqueness
6-(Chloromethyl)-4’-fluoro-5’-isopropyl-2’-methoxy-4,4-dimethyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C19H26ClFO |
---|---|
Molecular Weight |
324.9 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4,4-dimethylcyclohexen-1-yl]-4-fluoro-2-methoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C19H26ClFO/c1-12(2)15-8-16(18(22-5)9-17(15)21)14-6-7-19(3,4)10-13(14)11-20/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI Key |
UACWKYUFVAWAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=C(CC(CC2)(C)C)CCl)OC)F |
Origin of Product |
United States |
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